molecular formula C12H22N2O3 B1460976 1-(2-(Tert-butylamino)-2-oxoethyl)piperidine-4-carboxylic acid CAS No. 1156151-43-7

1-(2-(Tert-butylamino)-2-oxoethyl)piperidine-4-carboxylic acid

Cat. No.: B1460976
CAS No.: 1156151-43-7
M. Wt: 242.31 g/mol
InChI Key: ZRSVCPKTBJVJEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Tert-Butylamino)-2-Oxoethyl)piperidine-4-carboxylic acid is a piperidine derivative featuring a carboxylic acid group at the 4-position and a 2-(tert-butylamino)-2-oxoethyl substituent on the piperidine nitrogen. This structure combines a rigid piperidine scaffold with an amide-functionalized side chain, which may enhance hydrogen-bonding interactions and metabolic stability.

Properties

IUPAC Name

1-[2-(tert-butylamino)-2-oxoethyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)13-10(15)8-14-6-4-9(5-7-14)11(16)17/h9H,4-8H2,1-3H3,(H,13,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSVCPKTBJVJEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(Tert-butylamino)-2-oxoethyl)piperidine-4-carboxylic acid, a novel derivative of piperidine, has gained attention in pharmaceutical research due to its unique structural features and potential biological activities. This compound is characterized by its molecular formula C12H22N2O3C_{12}H_{22}N_{2}O_{3} and a molecular weight of 242.31 g/mol. Understanding its biological activity is crucial for exploring its applications in drug development.

Chemical Structure and Properties

The compound consists of a piperidine ring with a tert-butylamino group and a carboxylic acid functionality. The presence of these functional groups may influence its interaction with biological targets, making it a subject of interest in medicinal chemistry.

PropertyValue
Molecular FormulaC₁₂H₂₂N₂O₃
Molecular Weight242.31 g/mol
CAS Number1156151-43-7
Purity≥95%

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Piperidine derivatives have shown effectiveness against a range of bacterial strains.
  • Anticancer Properties : Some studies suggest that piperidine-based compounds may inhibit tumor growth and induce apoptosis in cancer cells.
  • Neuropharmacological Effects : The structural characteristics may confer potential neuroprotective effects, impacting neurotransmitter systems.

Antimicrobial Activity

A study assessing the antimicrobial properties of piperidine derivatives highlighted that certain modifications enhance their efficacy against Gram-positive and Gram-negative bacteria. The presence of the tert-butylamino group is hypothesized to improve membrane permeability, facilitating better interaction with bacterial cell walls.

Anticancer Potential

In vitro studies have demonstrated that related piperidine compounds can inhibit the proliferation of various cancer cell lines. For example, derivatives with similar structures have been shown to induce cell cycle arrest and apoptosis in breast cancer cells through mechanisms involving the modulation of apoptosis-related proteins .

Neuropharmacological Effects

Research into the neuropharmacological effects of piperidine derivatives indicates potential applications in treating neurodegenerative diseases. A study demonstrated that these compounds could modulate calcium channels, which are critical in neuronal signaling and may provide neuroprotective benefits .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicological profile of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics, but comprehensive toxicity assessments are necessary to ensure safety for clinical applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Amide vs. Carbamate/Ether Derivatives
  • 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid ():

    • Substituent: Ethoxycarbonyl (carbamate).
    • Key Differences: Replacing the amide with a carbamate reduces hydrogen-bonding capacity and increases susceptibility to enzymatic hydrolysis. This lowers metabolic stability compared to the target compound .
    • Molecular Weight: 201.22 g/mol.
  • 1-(2-(tert-Butoxy)-2-oxoethyl)piperidine-4-carboxylic acid (): Substituent: tert-Butoxy (ether).
Aromatic and Halogenated Derivatives
  • 1-(4-Bromo-benzyl)piperidine-4-carboxylic acid hydrochloride ():
    • Substituent: 4-Bromobenzyl.
    • Key Differences: The brominated aromatic ring increases lipophilicity and may enable halogen bonding. However, the absence of the amide group limits direct comparison in terms of hydrogen-bonding interactions .
    • Molecular Weight: 323.64 g/mol (HCl salt).

Piperidine Core Modifications

  • 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid ():

    • Substituents: tert-Butoxycarbonyl (Boc) and phenyl.
    • Key Differences: The Boc group is a common protecting group, and the phenyl substitution introduces rigidity. The carboxylic acid at the 2-position (vs. 4-position in the target compound) alters spatial orientation and solubility .
    • Molecular Weight: 305.37 g/mol.
  • tert-Butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate ():

    • Substituents: Chloro-oxoethyl and Boc.
    • Key Differences: The chloro-oxoethyl group is a synthetic precursor for introducing amides. The Boc protection allows selective deprotection for further functionalization .

Comparative Data Table

Compound Name Substituent/Functional Groups Molecular Weight (g/mol) Key Properties/Activities
Target Compound 2-(tert-Butylamino)-2-oxoethyl, carboxylic acid ~286.34 Enhanced amide stability, moderate solubility
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid Ethoxycarbonyl (carbamate) 201.22 High solubility, hydrolytically labile
1-(4-Bromo-benzyl)piperidine-4-carboxylic acid 4-Bromobenzyl 323.64 (HCl salt) Lipophilic, halogen bonding potential
1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid Boc, phenyl, 2-carboxylic acid 305.37 Rigid scaffold, synthetic intermediate

Research Implications

  • Synthetic Routes : The target compound’s synthesis may involve alkylation of piperidine-4-carboxylic acid with a chloro-oxoethyl intermediate (as in ), followed by amidation with tert-butylamine .
  • Pharmacokinetics : The tert-butyl group may improve blood-brain barrier penetration compared to polar derivatives like 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid .
  • Safety : Analogous compounds (e.g., ) show acute oral toxicity (Category 4) and skin irritation, suggesting similar handling precautions for the target compound .

Preparation Methods

Carbodiimide-Mediated Amide Coupling

One widely used approach involves coupling 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid with tert-butyl-substituted amines using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

Step Reagents & Conditions Operation Details Yield
A 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (2.47 g, 10.78 mmol), EDC·HCl (3.43 g, 17.96 mmol), HOBt (2.42 g, 17.96 mmol), methyl 2-amino-3-hydroxybenzoate (1.50 g, 8.98 mmol), dichloromethane (25 mL), triethylamine (1.47 mL, 10.6 mmol) Stir under nitrogen at room temperature for 5 h; quench with saturated NaHCO3; extract with DCM; wash, dry, filter, concentrate; purify by column chromatography 70%
B 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1900 g, 8.3 mol), N-methylmorpholine (3.8 L, 33 mol), isobutyl chloroformate (1.42 L, 1.26 eq), 2-amino-1-(4-fluorophenyl)ethanone hydrochloride (1750 g, 9.13 mol), THF (24 L) Cool to -10°C; add reagents sequentially; stir; quench with water; extract with MTBE and aqueous NaOH; dry and concentrate; precipitate with petroleum ether; filter and dry 73%
C 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (200 mg, 0.87 mmol), quinoline-2-methylamine (165 mg, 1.05 mmol), EDC·HCl (334 mg, 1.74 mmol), HOAt (180 mg, 1.31 mmol), dichloromethane (10 mL), N-ethyl-N,N-diisopropylamine (0.45 mL, 2.62 mmol) Stir at 0°C to room temperature for 10 h; wash with water; dry; concentrate; purify by column chromatography 88%

Table 1: Summary of Carbodiimide-Mediated Coupling Reactions for Piperidine-4-carboxylic Acid Derivatives

Ugi Four-Component Reaction (MCR) Approach

An alternative synthetic strategy employs the Ugi multicomponent reaction, which combines a carboxylic acid, an amine, an aldehyde, and an isocyanide to form peptoid-like scaffolds. This method allows for rapid assembly of complex molecules including functionalized piperidine derivatives.

  • Starting from glycine tert-butyl ester and bis(4-nitrophenyl)carbonate, the tert-butyl-protected intermediate is prepared.
  • Subsequent Ugi reaction with suitable amines and aldehydes yields the target peptoid scaffold.
  • Acidic deprotection of the tert-butyl group finalizes the synthesis.

This approach is advantageous for its modularity and high yields (41–83%), and compatibility with both natural and unnatural amino acid components.

Reaction Conditions and Optimization

  • Temperature: Most carbodiimide-mediated couplings are performed at 0°C to room temperature to minimize side reactions.
  • Solvents: Dichloromethane and tetrahydrofuran are common solvents providing good solubility and reaction control.
  • Bases: Triethylamine, N-methylmorpholine, or N-ethyl-N,N-diisopropylamine are used to neutralize acids formed during coupling.
  • Purification: Column chromatography using silica gel with solvent systems such as dichloromethane/methanol/ammonium hydroxide or petroleum ether/ethyl acetate is standard to isolate pure products.

Representative Experimental Procedure

Example: Synthesis via EDC·HCl/HOBt Coupling

  • Dissolve 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid and HOBt in dichloromethane under nitrogen.
  • Add EDC·HCl and stir for 10 minutes at room temperature.
  • Add the tert-butylamino-containing amine and triethylamine dropwise.
  • Stir the reaction mixture at room temperature for 5 hours.
  • Quench with saturated sodium bicarbonate solution.
  • Extract with dichloromethane, wash with water and brine, dry over sodium sulfate.
  • Concentrate and purify by silica gel chromatography.

This method yields the desired amide product with approximately 70–88% efficiency depending on substrate and scale.

Summary Table of Key Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Notes
Carbodiimide Coupling 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid + tert-butylamino amines EDC·HCl, HOBt/HOAt, base 0°C to RT, DCM or THF 70–88% Widely used; scalable; requires protection
Ugi Four-Component Reaction Glycine tert-butyl ester, amine, aldehyde, isocyanide Bis(4-nitrophenyl)carbonate, acid deprotection RT, methanol or DMF 41–83% Modular; rapid; suitable for diverse analogues

Research Findings and Analytical Data

  • The carbodiimide coupling method provides high purity products confirmed by NMR and mass spectrometry.
  • Reaction monitoring by TLC and LC-MS ensures completion and minimal side products.
  • The Ugi reaction enables structural diversity and is compatible with complex amine substrates.
  • Scale-up procedures maintain yield and purity with appropriate temperature and solvent control.

Q & A

Q. Analytical Methods :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify the piperidine ring conformation, tert-butyl group (δ ~1.4 ppm), and carboxylic acid proton (broad peak at δ ~12 ppm) .
  • Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., expected [M+H]+ for C13_{13}H23_{23}N2_2O3_3: 279.17 g/mol) .
  • HPLC : Purity assessment (>98%) using C18 columns with UV detection at 210–254 nm .
    Safety Note : Always verify absence of toxic byproducts (e.g., residual alkylating agents) via LC-MS .

Advanced: How can researchers resolve low yields in the final hydrolysis step?

Q. Common Issues & Solutions :

  • Incomplete Hydrolysis : Use excess aqueous HCl (2–3 M) under reflux (70–80°C) for 6–12 hours. Monitor reaction progress via TLC or in situ FTIR for carboxylic acid C=O stretch (~1700 cm1^{-1}) .
  • Side Reactions : Protect the tert-butylamino group with Boc (tert-butoxycarbonyl) before hydrolysis, then deprotect with TFA .
  • Solvent Optimization : Switch from THF to a water-miscible solvent (e.g., methanol) to enhance reagent interaction .

Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound’s biological targets?

Q. Methodological Approaches :

  • Substituent Variation : Modify the tert-butyl group (e.g., replace with cyclopropyl or aryl groups) to assess steric/electronic effects on receptor binding .
  • Protease Inhibition Assays : Test against serine proteases (e.g., trypsin-like enzymes) using fluorogenic substrates. Measure IC50_{50} values under physiological pH (7.4) .
  • Molecular Dynamics Simulations : Dock the compound into target protein pockets (e.g., using AutoDock Vina) to predict binding modes and guide synthetic modifications .

Basic: What safety precautions are required when handling this compound?

Q. Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
  • Toxicity Data : Classified as Acute Toxicity Category 4 (oral LD50_{50} > 300 mg/kg). Avoid inhalation of dust; use respiratory protection if handling powder .
  • Spill Management : Neutralize with sodium bicarbonate, absorb with inert material (e.g., vermiculite), and dispose as hazardous waste .

Advanced: How do researchers address discrepancies in biological activity data across studies?

Q. Root Cause Analysis :

  • Assay Variability : Standardize protocols (e.g., ATP levels in kinase assays) and use internal controls (e.g., staurosporine as a reference inhibitor) .
  • Compound Stability : Test for degradation under assay conditions (e.g., PBS buffer at 37°C for 24 hours) via LC-MS. Add stabilizers like 0.1% BSA if needed .
  • Batch-to-Batch Variability : Implement QC metrics (e.g., ≥95% purity by HPLC, residual solvent limits per ICH guidelines) .

Basic: What are the recommended storage conditions for this compound?

  • Short-Term : Store at 4°C in airtight, light-resistant containers with desiccants (e.g., silica gel) .
  • Long-Term : Lyophilize and keep at -20°C under nitrogen atmosphere to prevent oxidation/hydrolysis .
  • Stability Data : Shelf life >2 years when stored correctly; monitor via periodic NMR/HPLC checks .

Advanced: How is computational chemistry applied to optimize this compound’s pharmacokinetic properties?

Q. In Silico Strategies :

  • LogP Prediction : Use software like MarvinSketch to estimate lipophilicity. Aim for LogP 1–3 to balance solubility and membrane permeability .
  • Metabolic Stability : Simulate cytochrome P450 interactions (e.g., CYP3A4) to identify labile sites. Introduce electron-withdrawing groups (e.g., fluorine) to reduce oxidation .
  • ADME Profiling : Apply QSAR models (e.g., SwissADME) to predict absorption, plasma protein binding, and clearance .

Basic: What spectroscopic techniques are used to characterize intermediate products during synthesis?

  • IR Spectroscopy : Confirm amide bond formation (N-H stretch ~3300 cm1^{-1}, C=O ~1650 cm1^{-1}) .
  • 1H^1H-NMR : Monitor tert-butyl group integration (9H singlet) and piperidine ring protons (multiplet at δ 2.5–3.5 ppm) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline intermediates (e.g., piperidine ring chair conformation) .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Q. Integrated Approaches :

  • CRISPR-Cas9 Knockout Models : Delete putative target genes in cell lines (e.g., HEK293) to confirm loss of compound activity .
  • Thermal Shift Assays : Measure protein melting temperature shifts (± compound) to identify direct binding targets .
  • In Vivo Pharmacodynamics : Administer in rodent models (e.g., LPS-induced inflammation) and quantify biomarker changes (e.g., TNF-α levels via ELISA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-(Tert-butylamino)-2-oxoethyl)piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-(Tert-butylamino)-2-oxoethyl)piperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.